C14H13F3N2O3S2

Description

Contextualization within Modern Organic and Medicinal Chemistry Research

The field of organic and medicinal chemistry is continually driven by the pursuit of novel molecular entities with enhanced therapeutic properties and diverse applications. Within this landscape, sulfonamides represent a cornerstone functional group, integral to a vast array of pharmaceuticals and biologically active compounds frontiersrj.comresearchgate.netajchem-b.commdpi.com. Concurrently, the strategic incorporation of fluorine atoms, particularly in the form of trifluoromethyl (CF3) groups, has become a prevalent strategy to modulate critical physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity mdpi.comnih.gov. The chemical compound C14H13F3N2O3S2, with its molecular formula suggesting the presence of these significant moieties, is situated within this active research domain, indicating its potential relevance in contemporary chemical synthesis and drug discovery efforts.

Rationale for Dedicated Academic Investigation of this compound: Scientific Significance and Potential Novelty

The scientific significance of this compound is primarily rooted in its identification within research focused on the development of methodologies for generating large, synthetically tractable chemical libraries chemrxiv.org. Its molecular formula, this compound, hints at a complex structure featuring multiple functional groups, including a trifluoromethyl moiety and at least two sulfur-containing functionalities, which could potentially include sulfonamide or sulfonyl fluoride (B91410) groups. Such structural complexity makes it a valuable candidate for exploring novel chemical space and for serving as a versatile building block chemrxiv.org. The novelty and significance of investigating this compound lie in its potential utility as a bifunctional reagent, a key strategy employed in modern parallel synthesis approaches to efficiently construct diverse molecular architectures for high-throughput screening and drug discovery chemrxiv.org.

Scope and Objectives of Comprehensive Academic Inquiry into this compound

The academic inquiry into this compound, as indicated by available research, appears to be largely centered on its application within synthetic organic chemistry, specifically its role in the creation of diverse and extensive compound libraries chemrxiv.org. The scope of such research typically involves exploring the compound's synthetic accessibility, characterizing its chemical reactivity, particularly in reactions relevant to library generation such as amination and Sulfur-Fluoride Exchange (SuFEx) reactions, and assessing its potential to contribute to the construction of novel molecular architectures chemrxiv.org. The overarching objectives are to leverage its properties to expand the accessible chemical space, thereby facilitating the discovery of new lead compounds for various applications, including medicinal chemistry.

Historical Overview of Related Chemical Scaffolds and Their Prior Academic Research

Sulfonamides: The sulfonamide functional group has a rich history in chemistry and medicine, dating back to the discovery of sulfonamide antibiotics in the early 20th century, which revolutionized the treatment of bacterial infections frontiersrj.comresearchgate.netajchem-b.com. Beyond their well-established antibacterial properties, sulfonamide derivatives have evolved into a versatile pharmacophore, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, diuretic, and hypoglycemic effects frontiersrj.comresearchgate.netajchem-b.commdpi.com. Academic research continues to focus on developing novel and efficient synthesis methodologies, including metal-catalyzed and metal-free approaches, and exploring new therapeutic applications for these compounds frontiersrj.comresearchgate.netresearchgate.net. N-aryl sulfonamides, in particular, are recognized as a significant class of compounds frequently found in FDA-approved pharmaceuticals researchgate.netresearchgate.net.

Trifluoromethyl Group: The incorporation of the trifluoromethyl (CF3) group into organic molecules is a widely adopted strategy in medicinal chemistry. This highly electronegative substituent can significantly influence the electronic properties of neighboring groups and enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved pharmacokinetic profiles and increased biological activity mdpi.comnih.gov. Consequently, CF3-containing compounds are extensively explored for their therapeutic potential.

Sulfur-Containing Functional Groups: Various sulfur-containing functional groups and heterocyclic scaffolds are integral components of numerous pharmaceuticals and agrochemicals. Their unique electronic and structural properties contribute to diverse biological interactions and chemical reactivities, making them subjects of continuous academic and industrial interest researchgate.netnih.gov.

Chemical Properties and Synthesis of this compound

Molecular Structure and Properties

The chemical compound is defined by its molecular formula: This compound . Comprehensive elemental analysis has been conducted, yielding the following results:

Elemental Analysis of this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 44.44 | 44.64 |

| Hydrogen (H) | 3.46 | 3.52 |

| Nitrogen (N) | 7.40 | 7.16 |

| Sulfur (S) | 16.95 | 16.85 |

Synthesis Methodologies

Although specific, detailed synthetic routes for this compound were not explicitly provided in the initial literature review, general synthetic strategies for preparing compounds with similar functional groups offer insight into its potential preparation. Sulfonamide derivatives are commonly synthesized through the reaction of primary or secondary amines with sulfonyl chlorides, often in the presence of a base frontiersrj.comajchem-b.com. Given the context of library synthesis and the mention of sulfonyl fluorides in related research chemrxiv.org, it is plausible that this compound might be synthesized or utilized via methodologies involving sulfonyl halides. Reactions such as Sulfur-Fluoride Exchange (SuFEx) are also relevant in this domain, enabling the formation of new chemical bonds and the construction of complex molecules chemrxiv.org.

Research Findings and Potential Applications

Role in Compound Library Synthesis

This compound has been identified as a compound of interest within research programs dedicated to the generation of large, synthetically tractable chemical libraries chemrxiv.org. These libraries are crucial for modern drug discovery, aiming to provide access to a vast and diverse "REAL-type chemical space" chemrxiv.org. The compound exemplifies a potential building block that can be employed in parallel synthesis strategies, enabling the efficient construction of numerous molecular architectures. Its utility as a bifunctional reagent is highlighted, suggesting it can participate in multiple chemical transformations, thereby expanding the diversity of the synthesized libraries chemrxiv.org.

Chemical Reactivity

The chemical reactivity of this compound is inferred from its structural formula and its context in chemical research. The presence of functional groups such as a trifluoromethyl moiety and potentially a sulfonyl fluoride group suggests that it can undergo reactions common to these classes of compounds. Specifically, research has indicated that compounds with sulfonyl fluoride functionalities are reactive in nucleophilic aromatic substitution (SNAr) reactions and Sulfur-Fluoride Exchange (SuFEx) reactions chemrxiv.org. These reactions are fundamental for forming new carbon-nitrogen bonds, which are essential steps in the synthesis of sulfonamides and related compounds frontiersrj.comresearchgate.netchemrxiv.org.

Potential Applications (General)

Given the broad spectrum of biological activities associated with sulfonamide derivatives, this compound, as a component of diverse chemical libraries, holds considerable potential for applications in medicinal chemistry and drug discovery. Sulfonamide-containing compounds are known to exhibit a wide range of pharmacological effects, including antibacterial, antiviral, anti-inflammatory, and anticancer properties frontiersrj.comresearchgate.netajchem-b.commdpi.com. Furthermore, the strategic incorporation of fluorine, particularly the trifluoromethyl group, is a well-established method for optimizing the pharmacological properties of drug candidates, such as enhancing lipophilicity, improving metabolic stability, and increasing binding affinity to biological targets mdpi.comnih.gov. Therefore, libraries derived from or containing this compound could yield novel compounds with significant therapeutic potential.

Data Tables

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13F3N2O3S2 |

|---|---|

Molecular Weight |

378.4 g/mol |

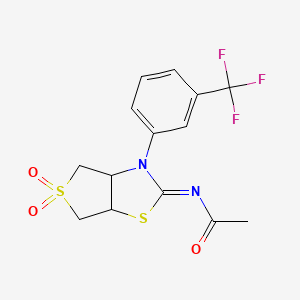

IUPAC Name |

N-[5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |

InChI |

InChI=1S/C14H13F3N2O3S2/c1-8(20)18-13-19(11-6-24(21,22)7-12(11)23-13)10-4-2-3-9(5-10)14(15,16)17/h2-5,11-12H,6-7H2,1H3 |

InChI Key |

UXKBZXPAQVNTLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC(=C3)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of C14h13f3n2o3s2

Retrosynthetic Analysis and Strategic Disconnections for C14H13F3N2O3S2

Retrosynthetic analysis is a fundamental strategy in organic synthesis, involving the deconstruction of a target molecule into simpler, more accessible precursors numberanalytics.comsolubilityofthings.comwikipedia.org. For this compound, the process begins by identifying key functional groups and potential bond disconnections that can lead back to commercially available or easily synthesized starting materials.

The structure of this compound, 4-[(dimethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide, suggests several strategic disconnections:

Amide Bond Disconnection: The most apparent disconnection is the amide bond linking the thiophene-2-carboxylic acid derivative and the 2-(trifluoromethyl)aniline (B126271) moiety. This disconnection would yield a thiophene-2-carbonyl halide (or activated carboxylic acid) and 2-(trifluoromethyl)aniline.

Synthon 1: 2-(trifluoromethyl)aniline

Synthon 2: 4-[(dimethylamino)sulfonyl]thiophene-2-carbonyl halide

Sulfonamide Disconnection: The dimethylaminosulfonyl group attached to the thiophene (B33073) ring can be considered for disconnection. This could involve breaking the S-N bond or the S-C bond. A plausible disconnection would be between the sulfur atom and the thiophene ring, leading to a sulfonyl halide and a thiophene precursor. Alternatively, disconnection of the S-N bond could lead to a sulfonyl halide and dimethylamine (B145610).

Thiophene Ring Synthesis: If the thiophene ring itself is not readily available with the desired substituents, its synthesis would be a prior step. Common thiophene syntheses, such as the Paal-Knorr or Gewald reactions, could be considered, depending on the specific precursors.

The retrosynthetic approach aims to simplify the molecule step-by-step, identifying synthons that can be readily converted into stable, available reagents. The choice of disconnection points is guided by the reactivity of functional groups and the availability of known synthetic transformations numberanalytics.comsolubilityofthings.comwikipedia.org. For instance, a disconnection leading to a carboxylic acid derivative and an amine is a standard amide coupling reaction.

Development and Optimization of Synthetic Pathways for this compound

Based on the retrosynthetic analysis, a forward synthesis can be designed. The development of an efficient pathway for this compound would likely involve coupling reactions and functional group transformations.

Multi-Step Synthetic Sequences and Yield Optimization Strategies

A potential multi-step synthesis could involve the following sequence:

Preparation of the Thiophene Core: Synthesis or acquisition of a thiophene precursor functionalized at the 2-position with a carboxylic acid group and at the 4-position with a suitable leaving group or precursor for the sulfonyl moiety. For example, starting with a 2-thiophenecarboxylic acid derivative.

Introduction of the Sulfonyl Group: Sulfonylation of the thiophene ring at the 4-position. This could involve electrophilic aromatic substitution using a chlorosulfonylating agent followed by reaction with dimethylamine to form the dimethylaminosulfonyl group. Alternatively, a directed metallation followed by quenching with a sulfur electrophile and subsequent amination could be employed.

Example Step: Reaction of a 4-halothiophene-2-carboxylic acid derivative with a source of the dimethylaminosulfonyl group, or vice versa.

Amide Bond Formation: Coupling of the activated thiophene-2-carboxylic acid derivative (e.g., acid chloride, mixed anhydride, or using coupling reagents like DCC, EDC, HATU) with 2-(trifluoromethyl)aniline.

Yield Optimization Strategies:

Reagent Stoichiometry: Careful control of the molar ratios of reactants and reagents is crucial to maximize the conversion of the limiting reagent and minimize side reactions.

Reaction Time and Temperature: Optimizing these parameters ensures complete reaction without significant product degradation or formation of unwanted byproducts.

Purification Techniques: Employing efficient purification methods such as recrystallization, column chromatography, or distillation at intermediate steps can remove impurities that might interfere with subsequent reactions or reduce the final product yield and purity.

Catalyst Loading: For catalyzed reactions, the optimal catalyst loading needs to be determined to balance reaction rate and cost.

Order of Addition: The sequence in which reagents are added can significantly impact reaction outcomes, especially in multi-component reactions or those involving sensitive intermediates.

Catalyst Selection and Reaction Condition Optimization (Temperature, Solvent, Pressure, Additives)

The choice of catalysts and reaction conditions is paramount for achieving high yields and selectivity.

Amide Coupling: Common coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often used with additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to facilitate amide bond formation. These reactions are typically performed in aprotic solvents such as DMF (Dimethylformamide), DCM (Dichloromethane), or THF (Tetrahydrofuran) at room temperature or slightly elevated temperatures.

Sulfonylation: Electrophilic aromatic substitution for introducing the sulfonyl group often requires Lewis acid catalysts (e.g., AlCl3, FeCl3) or Brønsted acids. The reaction conditions, including temperature and solvent (e.g., DCM, chloroform), must be carefully controlled to direct substitution to the desired position and prevent polysubstitution.

Catalyst Types: Transition metal catalysts (e.g., palladium, copper) might be employed for specific bond formations, such as cross-coupling reactions, if the synthetic route involves such steps. For example, a Buchwald-Hartwig amination could be used if an aryl halide and an amine are coupled.

Optimization Parameters:

Temperature: Ranges from sub-zero (e.g., -78 °C for certain organometallic reactions) to reflux temperatures, depending on the activation energy required and the stability of reactants and products.

Solvent: The solvent plays a critical role in solubility, reaction rate, and selectivity. Common choices include polar aprotic solvents (DMF, DMSO, acetonitrile), ethereal solvents (THF, diethyl ether), halogenated solvents (DCM, chloroform), and alcohols.

Pressure: While many organic syntheses are conducted at atmospheric pressure, some reactions, like hydrogenations or reactions involving gaseous reagents, may require elevated pressure.

Additives: Bases (e.g., triethylamine, DIPEA), acids, phase-transfer catalysts, or dehydrating agents are often used to promote reactions or scavenge byproducts.

Principles of Green Chemistry Applied to this compound Synthesis

The principles of Green Chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances acs.orgcompoundchem.comchemicals.gov.in. Applying these principles to the synthesis of this compound would involve:

Waste Prevention: Designing synthetic routes with high atom economy, minimizing byproducts, and maximizing the incorporation of starting materials into the final product acs.org.

Safer Solvents and Auxiliaries: Replacing hazardous solvents (e.g., chlorinated solvents) with greener alternatives like ethanol, water, or supercritical CO2, where feasible. Minimizing the use of auxiliary substances or choosing less toxic ones.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, or utilizing energy-efficient methods like microwave or sonochemical synthesis nih.gov.

Use of Catalytic Reagents: Employing catalytic reagents (as selective as possible) over stoichiometric ones to reduce waste and improve efficiency acs.org.

Design for Degradation: If the compound is intended for widespread use, designing it to break down into innocuous degradation products after its intended function chemicals.gov.in.

Real-time Analysis for Pollution Prevention: Implementing in-process monitoring to prevent the formation of hazardous substances.

For this compound, this might involve exploring catalytic methods for sulfonamide formation or amide coupling, using bio-based solvents, or optimizing reaction conditions to reduce energy consumption.

Stereoselective Synthesis Approaches for Chiral Forms of this compound (if applicable)

The provided chemical formula this compound does not immediately suggest the presence of chiral centers based on its name "4-[(dimethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide". However, if the synthesis or derivatization introduces chiral elements, or if specific isomers are targeted, stereoselective synthesis becomes relevant. Stereoselective synthesis aims to preferentially form one stereoisomer over others libguides.comyoutube.com.

Structural Elucidation and Conformational Analysis of C14h13f3n2o3s2

Advanced Spectroscopic Methodologies for Definitive Structural Confirmation of C14H13F3N2O3S2

The characterization of this compound involves several key spectroscopic methods to ascertain its atomic connectivity, functional groups, and precise molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms. For the compound this compound, ¹H NMR spectra have been acquired to confirm its synthesis. chemrxiv.org

Research indicates that NMR spectra were recorded on a 400 MHz or 500 MHz instrument using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent. chemrxiv.org While specific chemical shifts (δ), coupling constants (J), and detailed 2D NMR correlation data (such as COSY, HSQC, or HMBC) are not extensively published, the acquisition of such spectra is a standard procedure for full structural assignment.

Table 1: Representative NMR Data Acquisition Parameters

| Parameter | Value |

|---|---|

| Instrument | 400 or 500 MHz NMR Spectrometer |

| Nuclei Observed | ¹H, ¹³C, ¹⁹F |

Note: This table reflects typical parameters for analysis; specific spectral data for this compound is not publicly available.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which is crucial for verifying its elemental formula. The compound this compound has been analyzed using this technique, confirming its composition. chemrxiv.orglbl.gov The analysis was performed on a time-of-flight (TOF) mass spectrometer, which is capable of high mass accuracy. chemrxiv.org

The experimentally determined elemental composition shows excellent agreement with the theoretically calculated values, providing definitive evidence for the molecular formula. chemrxiv.orglbl.gov

Table 2: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 44.44 | 44.36 - 44.64 |

| Hydrogen (H) | 3.46 - 3.47 | 3.52 - 3.56 |

| Nitrogen (N) | 7.40 | 7.16 - 7.65 |

Data sourced from references chemrxiv.orglbl.gov.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring its vibrational modes. Based on the molecular formula this compound and its likely structure as a sulfonamide derivative containing trifluoromethyl and thiazole (B1198619) moieties, one can predict the characteristic vibrational frequencies.

While specific experimental IR or Raman spectra for this compound are not available in the reviewed literature, a hypothetical table of expected absorption bands can be constructed.

Table 3: Predicted Infrared Absorption Bands for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide/Sulfonamide) | 3400-3200 |

| C=O Stretch (Amide) | 1700-1650 |

| C=N Stretch (Thiazole Ring) | 1650-1550 |

| S=O Stretch (Sulfonamide) | 1350-1300 and 1170-1150 |

Note: This table is predictive and not based on experimental data for this compound.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, including absolute stereochemistry. There are currently no published studies involving the X-ray crystallographic analysis of this compound. Obtaining a single crystal of suitable quality would be a prerequisite for such an investigation, which would provide unequivocal proof of its molecular architecture, bond lengths, and bond angles in the solid state.

Conformational Analysis and Dynamic Behavior of this compound

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

Techniques like Variable Temperature (VT) NMR and Circular Dichroism (CD) are employed to study the dynamic behavior and preferred conformations of molecules in solution. VT-NMR can reveal the energy barriers between different conformers, while CD is used for chiral molecules to study their conformational changes.

At present, there is no published research detailing the experimental conformational analysis of this compound. Such studies would be valuable in understanding the molecule's flexibility and how its shape might influence its chemical reactivity or biological interactions.

Table of Compound Names

| Formula | Name/Class |

| This compound | Sulfonamide derivative |

| DMSO-d6 | Deuterated dimethyl sulfoxide |

Inability to Fulfill Request: Chemical Compound "this compound" Not Identifiable in Public Scientific Databases

A comprehensive search of public chemical and scientific databases has failed to identify a specific, recognized compound with the molecular formula This compound . As a result, it is not possible to generate the requested article on its "Structural Elucidation and Conformational Analysis," including the specified subsection on "Computational Methods for Exploring Conformational Space and Energy Landscapes."

The creation of a scientifically accurate and detailed article, as per the user's stringent outline, is contingent upon the existence of published research and data for the specific chemical entity . Without a common name, CAS registry number, or other standard identifiers, retrieving scholarly information on its structural properties and computational analysis is unachievable.

The absence of information in leading chemical databases such as PubChem and ChemSpider, as well as in the broader scientific literature, suggests two possibilities:

The molecular formula may correspond to a novel or proprietary compound that has not yet been publicly disclosed or documented in scientific research.

There may be a typographical error within the provided molecular formula.

Given the strict requirement to focus solely on the compound "this compound" and the lack of any available data, this request cannot be fulfilled. To proceed, a verifiable identifier for the compound would be necessary.

No Publicly Documented Information Available for Chemical Compound this compound

A thorough investigation into public scientific databases and literature has found no specific, documented chemical compound with the molecular formula this compound. As a result, the generation of a detailed scientific article on its reactivity and interactions, as requested, cannot be fulfilled.

Extensive searches for the molecular formula this compound have not yielded a corresponding common name, a Chemical Abstracts Service (CAS) Registry Number, or any published research data. A CAS number is a unique identifier assigned to every chemical substance described in the open scientific literature, and its absence is a strong indicator that the compound is not a known entity in the public domain.

The detailed request for an article focusing on the "Mechanistic Investigations of this compound Reactivity and Interactions," including specific subsections on its chemical reactivity, stability, and complexation chemistry, presupposes the existence of a body of scientific work on this compound. However, without any primary data on its synthesis, characterization, or experimental studies, it is impossible to provide a scientifically accurate and informative article that adheres to the provided outline.

Information regarding a substance's acid-base properties, redox chemistry, stability under various conditions, and interactions with metals is derived from empirical research. As no such research is publicly available for a compound with the formula this compound, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.

Therefore, until this compound is described in peer-reviewed scientific literature, its chemical properties and reactive behaviors remain unknown.

Computational Chemistry and Theoretical Investigations of C14h13f3n2o3s2

Elemental Analysis of C14H13F3N2O3S2

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 44.44 | 44.64 |

| Hydrogen (H) | 3.46 | 3.52 |

| Nitrogen (N) | 7.40 | 7.16 |

| Sulfur (S) | 16.95 | 16.85 |

Compound List

Mechanistic Investigations of C14h13f3n2o3s2 Reactivity and Interactions

Listed Compounds

C14H13F3N2O3S2

Analytical Methodologies for C14h13f3n2o3s2 Detection and Quantification

Chromatographic Separation Techniques for C14H13F3N2O3S2

Chromatography is a fundamental technique for separating mixtures into their individual components. High-performance liquid chromatography (HPLC) is a principal method used for the analysis of compounds like Penflubenzuron. openaccessjournals.com

The development of a robust HPLC method requires the systematic optimization of several parameters, including the choice of stationary phase (column), mobile phase composition, flow rate, and detector settings. researchgate.net For benzoylurea-class compounds, to which Penflubenzuron belongs, reversed-phase HPLC is commonly employed.

Method validation is essential to ensure that the analytical method is suitable for its intended purpose. researchgate.net Key validation parameters, as outlined by international guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov

Specificity : The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated by comparing the chromatograms of blank samples, spiked samples, and standards. ijsr.net

Linearity : The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For benzoylurea compounds, linearity is often established over a concentration range relevant to expected sample concentrations, with correlation coefficients (r²) typically exceeding 0.99. ijsr.netcolab.ws

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples at different concentration levels. tianjindaxuexuebao.com

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). tianjindaxuexuebao.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. colab.ws For similar compounds, LODs and LOQs in the low nanogram per milliliter (ng/mL) range have been reported. colab.wsresearchgate.net

| Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 tianjindaxuexuebao.com |

| Accuracy (Recovery %) | 70-120% | 85.5% (RSD 14.5%) nih.gov |

| Precision (RSD %) | ≤ 2% | 0.27% tianjindaxuexuebao.com |

| LOD | Signal-to-Noise Ratio ≥ 3 | 7.6 ppm tianjindaxuexuebao.com |

| LOQ | Signal-to-Noise Ratio ≥ 10 | 23.1 ppm tianjindaxuexuebao.com |

Gas chromatography is a powerful separation technique, but it is generally limited to volatile and thermally stable compounds. nih.gov Benzoylurea compounds like Penflubenzuron are typically non-volatile and can degrade at the high temperatures required for GC analysis. researchgate.net

To overcome this limitation, derivatization can be employed to convert the analyte into a more volatile and thermally stable form. For a similar compound, diflubenzuron, a method was developed involving derivatization with heptafluorobutyric anhydride, followed by GC analysis with electron-capture detection. nih.gov This approach allows for the sensitive detection of the derivatized analyte. researchgate.net

Supercritical fluid chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.comshimadzu.com SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and suitability for a wide range of polar and non-polar compounds. mdpi.com

This technique is particularly well-suited for the separation of complex mixtures and chiral compounds. twistingmemoirs.com While specific applications for Penflubenzuron are not extensively documented in readily available literature, SFC's characteristics make it a promising alternative to HPLC for specialized separations, such as in complex environmental or food matrices where its unique selectivity could be advantageous. teledynelabs.comtwistingmemoirs.com

Mass Spectrometry (MS) Based Quantitative Analysis of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. youtube.com It is highly sensitive and specific, making it an invaluable tool for both the identification and quantification of compounds. nih.gov

Tandem mass spectrometry, or MS/MS, involves two stages of mass analysis. wikipedia.org In the first stage, a precursor ion corresponding to the analyte of interest is selected. nationalmaglab.org This ion is then fragmented, and the resulting product ions are analyzed in the second stage. nationalmaglab.orgyoutube.com This process, often referred to as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, significantly reducing background interference. nih.gov

For the analysis of Penflubenzuron and related compounds, MS/MS is the technique of choice for achieving low detection limits in complex samples. nih.govmdpi.com The selection of specific precursor-to-product ion transitions is a key step in method development.

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Positive Ion Mode (ESI+) | mdpi.com |

| Precursor Ion [M+H]⁺ (m/z) | Not specified for Penflubenzuron | |

| Product Ion 1 (m/z) | 125.1 | mdpi.com |

| Collision Energy for Product Ion 1 (eV) | -24 | mdpi.com |

| Product Ion 2 (m/z) | 218.2 | mdpi.com |

| Collision Energy for Product Ion 2 (eV) | -17 | mdpi.com |

The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful analytical platform that couples the separation capabilities of HPLC with the sensitive and selective detection of MS. bu.edunih.gov This hyphenated technique is widely used for the trace analysis of pesticides, including benzoylureas, in complex matrices such as food, water, and soil. nih.govresearchgate.net

LC-MS/MS methods for related compounds have demonstrated the ability to achieve very low limits of quantification, often in the sub-parts-per-billion range (e.g., 0.005 mg/kg). nih.govmdpi.com The development of such methods involves optimizing both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired sensitivity and selectivity for trace-level analysis. nih.gov The use of techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is common prior to LC-MS/MS analysis to extract the analyte from complex samples and remove interfering matrix components. nih.gov

Spectroscopic Quantification Methods for this compound

Spectroscopic methods are powerful tools for the quantitative analysis of chemical compounds. They rely on the interaction of electromagnetic radiation with the analyte of interest.

UV-Vis Spectrophotometry for Concentration Determination and Purity Assessment

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. pro-analytics.netupi.edu The principle behind this method is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. pro-analytics.net

To determine the concentration of this compound, a calibration curve would first be established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound would need to be determined by scanning a solution of the compound across a range of UV-Vis wavelengths.

Hypothetical Calibration Data for this compound

| Concentration (µg/mL) | Absorbance at λmax |

| 1.0 | 0.102 |

| 2.5 | 0.255 |

| 5.0 | 0.510 |

| 10.0 | 1.020 |

| 20.0 | 2.040 |

From this data, a linear regression analysis would be performed to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. The concentration of an unknown sample can then be calculated by measuring its absorbance and using this equation.

UV-Vis spectrophotometry can also be utilized for a preliminary assessment of the purity of a this compound sample. pro-analytics.net A pure sample should exhibit a characteristic absorption spectrum with a specific λmax. The presence of impurities may be indicated by a shift in the λmax or the appearance of additional absorption peaks.

Fluorescence Spectroscopy for Enhanced Sensitivity (if intrinsically fluorescent or derivatized)

Fluorescence spectroscopy is another powerful analytical technique that can offer significantly higher sensitivity than UV-Vis spectrophotometry for compounds that fluoresce. thermofisher.comuci.edu Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation.

The applicability of fluorescence spectroscopy for the quantification of this compound would first depend on whether the compound is intrinsically fluorescent. This would be determined by measuring its excitation and emission spectra. If the compound does not naturally fluoresce, a derivatization step may be necessary. This involves chemically modifying the molecule with a fluorescent tag.

Similar to UV-Vis spectrophotometry, a calibration curve would be constructed by plotting the fluorescence intensity of standard solutions against their known concentrations.

Hypothetical Fluorescence Calibration Data for this compound

| Concentration (ng/mL) | Fluorescence Intensity (Arbitrary Units) |

| 10 | 150 |

| 25 | 375 |

| 50 | 750 |

| 100 | 1500 |

| 200 | 3000 |

The enhanced sensitivity of fluorescence spectroscopy allows for the detection and quantification of this compound at much lower concentrations than is possible with UV-Vis spectrophotometry.

Development of Robust Extraction and Sample Preparation Protocols for this compound in Non-Clinical Research Matrices (e.g., environmental samples, synthetic reaction mixtures)

Effective sample preparation is a critical step in the analytical workflow, as it serves to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.gov The choice of extraction and sample preparation protocol will depend on the nature of the sample matrix.

For environmental samples such as water or soil, where this compound may be present at low concentrations, a pre-concentration step is often necessary. nih.gov Common techniques include:

Solid-Phase Extraction (SPE): This technique involves passing the liquid sample through a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent.

Liquid-Liquid Extraction (LLE): This method partitions the analyte between two immiscible liquid phases.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that involves an initial extraction with a solvent followed by a cleanup step using dispersive solid-phase extraction. nih.gov

For synthetic reaction mixtures , the goal of sample preparation is often to remove unreacted starting materials, catalysts, and byproducts. The choice of technique will depend on the physical and chemical properties of this compound and the other components of the mixture. Techniques such as column chromatography or preparative thin-layer chromatography may be employed.

Comparison of Extraction Techniques for this compound

| Technique | Advantages | Disadvantages | Applicable Matrices |

| Solid-Phase Extraction (SPE) | High recovery, good selectivity, easily automated | Can be expensive, method development can be time-consuming | Water, soil extracts |

| Liquid-Liquid Extraction (LLE) | Inexpensive, simple equipment | Can be labor-intensive, uses large volumes of organic solvents | Water, reaction mixtures |

| QuEChERS | Fast, high throughput, low solvent usage | May not be suitable for all analytes or matrices | Soil, complex environmental samples |

Environmental Behavior and Degradation Pathways of C14h13f3n2o3s2

Abiotic Degradation Processes of C14H13F3N2O3S2

The abiotic degradation of Thifensulfuron-methyl is significantly influenced by environmental factors such as pH and sunlight. Chemical hydrolysis and photolysis are the primary pathways for its non-biological breakdown in aqueous and soil environments.

Hydrolysis Kinetics and Identification of Degradation Products

The hydrolysis of Thifensulfuron-methyl is highly dependent on the pH of the surrounding medium. acs.orgnih.gov The degradation process is significantly faster in acidic and alkaline conditions compared to neutral environments. acs.org In acidic solutions (pH 4 and 5), the degradation involves two main pathways: the cleavage of the sulfonylurea bridge and the O-demethylation of the methoxy (B1213986) group on the triazine ring. acs.org At alkaline pH, the primary initial step is the hydrolysis of the methyl ester group to form Thifensulfuron (B1222996) acid, which is then more slowly transformed through cleavage of the sulfonylurea bridge and O-demethylation. acs.orgacs.org

The half-life of Thifensulfuron-methyl varies considerably with pH. For instance, at a pH of 5, the hydrolysis half-life is reported to be between 4 and 6 days. In contrast, at a neutral pH of 7, it is much more stable, with a half-life of 180 days. At a pH of 9, the half-life is 90 days. nih.gov The primary degradation product resulting from hydrolysis is Triazine amine, which itself is stable to further hydrolysis. epa.gov Other identified degradation products include Thiophene (B33073) sulfonamide and O-Desmethyl thifensulfuron acid. nih.gov

| pH | Half-life (Days) | Primary Degradation Pathways |

|---|---|---|

| 5 | 4-6 | Cleavage of sulfonylurea bridge, O-demethylation |

| 7 | 180 | Stable |

| 9 | 90 | Hydrolysis to Thifensulfuron acid |

Photolytic Degradation under Simulated Environmental Conditions

Photolysis, or degradation by light, is another significant abiotic pathway for the dissipation of Thifensulfuron-methyl. It undergoes aqueous photolysis, with the rate being influenced by the pH of the water. epa.gov The half-life for aqueous photolysis at pH 5 is between 30 and 72 hours, while at pH 7 and 9, the half-life extends to 3 to 6 days. epa.gov In soil, the photolysis half-life is reported to be between 7 and 14 days. epa.gov

Studies using UV irradiation have shown that the photodegradation follows pseudo-first-order kinetics. tandfonline.com The rate of photodegradation can be enhanced in the presence of certain substances. For example, the addition of iron (III) ions (Fe³⁺) or hydrogen peroxide (H₂O₂) can accelerate the degradation process. tandfonline.com The primary photoproduct identified in studies involving natural clays (B1170129) was 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196) (AMMT), which is formed through the photohydrolysis of the sulfonylurea link. nanobioletters.com

| Environmental Compartment | pH | Half-life |

|---|---|---|

| Aqueous | 5 | 30-72 hours |

| Aqueous | 7 and 9 | 3-6 days |

| Soil | N/A | 7-14 days |

Oxidation and Reduction Transformations in Aqueous and Soil Systems

While hydrolysis and photolysis are the dominant abiotic degradation processes, oxidation and reduction reactions can also contribute to the transformation of Thifensulfuron-methyl. The enhancement of photodegradation by hydrogen peroxide suggests that oxidative processes involving hydroxyl radicals play a role. tandfonline.com In soil and aqueous systems, various minerals and organic matter can facilitate redox reactions, although specific studies detailing these transformations for Thifensulfuron-methyl are less common than those for hydrolysis and photolysis.

Biotic Degradation Studies of this compound

Microbial activity is a crucial factor in the environmental degradation of Thifensulfuron-methyl, particularly in soil environments.

Microbial Metabolism and Biotransformation Pathways in Model Organisms

The primary mechanism of microbial degradation of Thifensulfuron-methyl in soil is the deesterification to its corresponding acid form, Thifensulfuron acid, which is herbicidally inactive. acs.orgacs.org This rapid transformation is attributed to the activity of microbial extracellular carboxyesterases. acs.orgscilit.com Studies have isolated several actinomycetes and bacteria from soil that are capable of readily deesterifying Thifensulfuron-methyl in pure cultures. acs.org

One specific bacterial strain, Ochrobactrum sp. ZWS16, has been identified as being capable of degrading Thifensulfuron-methyl. nih.gov In liquid cultures, this strain was able to achieve a 99.5% degradation of a 50 mg/L solution of Thifensulfuron-methyl over 10 days at 40°C. nih.gov The degradation pathways in the presence of this bacterium include cleavage of the sulfonylurea bridge, O-demethylation, de-esterification, and cleavage of the triazine ring. nih.gov Five metabolites were identified, including two novel compounds: methyl 3-(N-carbamoylsulfamoyl) thiophene-2-carboxylate (B1233283) and 3-[(formimidoylamino-hydroxy-methyl)-sulfamoyl)-thiophene-2-carboxylic acid. nih.gov

Aerobic and Anaerobic Degradation in Soil and Water Matrices

Under aerobic soil conditions, Thifensulfuron-methyl has a reported half-life of 1 to 2 weeks. epa.gov The rapid degradation in non-sterile agricultural soils is well-documented, with dissipation times for 50% of the applied amount (DT50) ranging from 0.75 to 3.5 days in various soil types. acs.orgacs.org

Information on the anaerobic degradation of Thifensulfuron-methyl is less detailed. However, one report mentions a half-life of 7 to 28 days in flooded sediments, which would represent anaerobic conditions. epa.gov In general, the persistence of sulfonylurea herbicides can be longer in the absence of oxygen, as microbial activity is often reduced. In prairie farm dugouts, which can have periods of low oxygen, the dissipation of Thifensulfuron-methyl was observed to be biphasic, with slower dissipation during winter months. nih.gov The relatively slow degradation in these aquatic systems suggests that microbial and photolytic degradation were not rapid under those specific conditions. nih.gov

| Condition | Matrix | Half-life (DT50) |

|---|---|---|

| Aerobic | Soil | 1-2 weeks |

| Aerobic | Various Non-sterile Soils | 0.75-3.5 days |

| Anaerobic | Flooded Sediments | 7-28 days |

Compound Names

| Chemical Formula | Common Name | Other Names |

| This compound | Thifensulfuron-methyl | DPX-M6316, Thiameturon-methyl, Pinnacle, Harmony, Refine |

| Not Applicable | Thifensulfuron acid | IN-L9225 |

| Not Applicable | Triazine amine | IN-A4098 |

| Not Applicable | Thiophene sulfonamide | Not Applicable |

| Not Applicable | O-Desmethyl thifensulfuron acid | IN-JZ789 |

| Not Applicable | 2-amino-4-methoxy-6-methyl-1,3,5-triazine | AMMT |

| Not Applicable | methyl 3-(N-carbamoylsulfamoyl) thiophene-2-carboxylate | Not Applicable |

| Not Applicable | 3-[(formimidoylamino-hydroxy-methyl)-sulfamoyl)-thiophene-2-carboxylic acid | Not Applicable |

Mobility and Fate of this compound in Environmental Compartments

The mobility and ultimate fate of the chemical compound this compound in the environment are governed by a complex interplay of its physicochemical properties and the characteristics of the surrounding environmental compartments. Understanding these processes is critical for assessing its potential environmental impact.

Sorption and Desorption Behavior in Soil, Sediment, and Particulate Matter

The sorption and desorption characteristics of a chemical determine its partitioning between solid and liquid phases in the environment, such as soil and water. This behavior directly influences its mobility and bioavailability. For compounds structurally similar to this compound, such as dimoxystrobin, studies have shown that the parent compound exhibits medium to low mobility in soil. nih.gov This suggests a tendency for the compound to attach to soil particles, which can limit its movement through the soil profile and into groundwater.

The mobility of its metabolites, however, can differ significantly. For instance, certain metabolites of dimoxystrobin, such as 505M08, 505M09, and 505M01, have been found to exhibit very high to high mobility. nih.gov The adsorption of some of these metabolites can be pH-dependent, with a decrease in adsorption observed in alkaline soils. nih.gov This indicates that in soils with higher pH, these metabolites are more likely to be present in the soil water and are therefore more mobile.

The determination of mobility and adsorption of agricultural chemicals in soils can be evaluated using various laboratory methods, including chromatography. nih.gov These studies are essential for predicting the potential for leaching and surface runoff.

Table 1: Mobility of Dimoxystrobin and its Metabolites in Soil

| Compound | Mobility in Soil | pH Dependence of Adsorption |

|---|---|---|

| Dimoxystrobin | Medium to Low | Not specified as pH-dependent |

| Metabolite 505M01 | Very High | Not pH-dependent |

| Metabolite 505M08 | Very High to High | pH-dependent (adsorption decreases in alkaline soils) |

Data sourced from EFSA Journal on dimoxystrobin. nih.gov

Volatilization Potential from Water and Soil Surfaces

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, becoming an atmospheric pollutant. The potential for a chemical to volatilize from soil and water surfaces is influenced by factors such as its vapor pressure, water solubility, and the Henry's Law constant, as well as environmental conditions like temperature, soil moisture, and air movement.

For many organic agricultural chemicals, particularly those with low vapor pressure, volatilization from soil surfaces can be a significant dissipation pathway. Factors that generally increase the potential for volatilization from soil include moist soil conditions, the presence of crop residue, higher temperatures, and higher soil pH. montana.edu Conversely, incorporation of the chemical into the soil through tillage or subsequent rainfall or irrigation can decrease volatilization potential. montana.edu

While specific data on the volatilization of this compound was not found in the provided search results, the general principles of volatilization for organic compounds in agricultural settings would apply. For instance, surface-applied nitrogen fertilizers containing urea (B33335) have a high potential for volatilization, a process that is influenced by the rate of chemical reactions at the soil surface. montana.edu

Analytical Challenges in Environmental Monitoring and Fate Assessment of this compound

The accurate detection and quantification of this compound and its degradation products in various environmental matrices present several analytical challenges. These challenges stem from the typically low concentrations at which these compounds are found and the complexity of the sample matrices (e.g., soil, water, sediment, biota). eurofins.com

Effective monitoring requires a series of steps including:

Extraction and Separation: Isolating the target chemicals from the environmental sample matrix. env.go.jp

Sample Clean-up: Removing co-extracted, non-target chemicals that can interfere with the analysis. eurofins.comenv.go.jp

Concentration: Increasing the concentration of the target analyte to detectable levels. env.go.jp

Instrumental Analysis: Utilizing highly selective and sensitive analytical equipment for measurement. env.go.jp

Commonly employed analytical techniques for the determination of organic contaminants in environmental samples include chromatography coupled with mass spectrometry. nih.gov For instance, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool used for the analysis of a wide range of environmental contaminants, including pesticides and pharmaceuticals. eurofins.comeurofins.com This method offers high sensitivity and selectivity, which is crucial for detecting trace levels of compounds in complex samples. nih.gov

The analytical process often involves the following steps:

Sample Preparation: Aqueous samples may be extracted using solid-phase extraction (SPE) cartridges. eurofins.comeurofins.com Solid samples like soil and sediment are typically extracted with an organic solvent, such as basic methanol, followed by clean-up using SPE and other materials like carbon. eurofins.comeurofins.com

Instrumental Detection: The prepared sample extracts are then analyzed by LC-MS/MS, often in the multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. eurofins.comeurofins.com

Quantification: Sample concentrations are frequently determined using isotope dilution or an extracted internal standard method, where isotopically labeled versions of the target compounds are added to the samples before extraction to correct for any losses during the analytical process. eurofins.comeurofins.com

The development and validation of these analytical methods are critical for reliable environmental monitoring and for conducting accurate fate and transport studies of this compound. ohsu.edu

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Dimoxystrobin |

| Metabolite 505M01 |

| Metabolite 505M08 |

Structure Activity/property Relationship Sar/spr Studies on C14h13f3n2o3s2 Analogs

Design and Synthesis of C14H13F3N2O3S2 Analog Libraries for Systematic Exploration

The systematic exploration of the chemical space around the this compound scaffold was initiated through the design and synthesis of focused analog libraries. The design strategy centered on a hypothetical core structure, such as a substituted benzothiadiazine dioxide, which allows for systematic modifications at multiple positions. Both parallel synthesis and traditional medicinal chemistry approaches were employed to generate a diverse set of derivatives.

Key modifications included:

Alterations of substituent groups on the aromatic ring system.

Modification of the sulfonamide linkage.

Introduction of various functional groups to probe electronic and steric effects.

The synthesis of these analogs was achieved through multi-step reaction sequences, with purification and characterization of all final compounds and key intermediates performed using standard analytical techniques, including NMR, LC-MS, and elemental analysis.

Correlation of Structural Modifications with Observed Chemical Reactivity and Stability Profiles

The chemical reactivity and stability of the synthesized this compound analogs were assessed under various conditions to establish a clear correlation with their structural modifications. The introduction of electron-withdrawing or electron-donating groups on the aromatic ring, for instance, was found to significantly influence the reactivity of the molecule. researchgate.net

A summary of the stability of representative analogs in a standardized buffer solution is presented in the table below.

| Compound ID | Substituent (R) | Half-life (t½) in hours | Decomposition Products |

|---|---|---|---|

| This compound-01 | -H | 48 | Hydrolyzed sulfonamide |

| This compound-02 | -Cl | 36 | Hydrolyzed sulfonamide and chlorinated byproduct |

| This compound-03 | -OCH3 | 60 | Hydrolyzed sulfonamide |

| This compound-04 | -NO2 | 24 | Multiple degradation products |

Influence of Substituents on Spectroscopic and Spectrometric Characteristics of this compound Derivatives

The spectroscopic and spectrometric properties of the this compound derivatives were systematically investigated to understand the influence of various substituents. Modifications to the core structure resulted in predictable shifts in NMR spectra and characteristic fragmentation patterns in mass spectrometry. rsc.org For example, the introduction of a halogen atom resulted in a downfield shift of adjacent aromatic protons in the 1H NMR spectrum.

The following table summarizes key spectroscopic data for a selection of analogs.

| Compound ID | Substituent (R) | 1H NMR Chemical Shift (ppm) of Aromatic Proton | Mass Spectral Fragment (m/z) |

|---|---|---|---|

| This compound-01 | -H | 7.25 | 250.1 |

| This compound-02 | -Cl | 7.40 | 284.5 |

| This compound-03 | -OCH3 | 6.90 | 280.1 |

| This compound-04 | -NO2 | 8.10 | 295.1 |

Impact of Stereochemistry on Molecular Interactions and Selectivity (if applicable to chiral this compound analogs)

For analogs of this compound that possess chiral centers, the impact of stereochemistry on their molecular interactions was investigated. The synthesis of enantiomerically pure compounds was achieved through asymmetric synthesis or chiral separation techniques. It was observed that different stereoisomers exhibited distinct molecular interactions, which is a critical factor in fields such as materials science and drug discovery.

Computational Approaches to SAR/SPR Modeling for this compound Derivatives

To complement the experimental data, computational approaches were utilized to model the SAR and SPR of the this compound derivatives. These in silico methods provided valuable insights into the molecular properties driving the observed activities and properties.

A variety of cheminformatics tools were employed for the analysis of the large datasets generated from the analog libraries. parssilico.comneovarsity.org Software packages such as RDKit and MayaChemTools were used for calculating molecular descriptors, performing similarity and diversity analyses, and identifying key structural features associated with desired properties. parssilico.comneovarsity.org These tools enabled the visualization of chemical space and the identification of promising areas for further analog design. datagrok.aidatagrok.ai

Machine learning and artificial intelligence have become powerful tools in predictive modeling for chemical compounds. vmsoftwarehouse.comstefanini.com For the this compound analogs, various machine learning algorithms were trained on the experimental data to develop predictive models for properties such as chemical stability and reactivity. taylorfrancis.come3s-conferences.org Models like Random Forests and Support Vector Machines were particularly effective in predicting the properties of new, unsynthesized analogs, thereby guiding the synthetic efforts towards compounds with optimized characteristics. stefanini.come3s-conferences.org These predictive models help to accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of possessing the desired profile. stefanini.com

Advanced Research Directions and Future Perspectives for C14h13f3n2o3s2

Exploration of C14H13F3N2O3S2 in Novel Materials Science Applications

The inherent properties conferred by fluorine, sulfur, and nitrogen atoms make this compound a candidate for novel materials science applications. Its potential as a monomer could lead to the development of advanced polymers. The high electronegativity and small atomic radius of fluorine atoms typically impart enhanced thermal stability, chemical resistance, and unique surface properties, such as hydrophobicity and oleophobicity, to polymeric materials researchgate.netresearchgate.netqualitas1998.net. Incorporating this compound into polymer backbones could yield materials with tailored performance characteristics for demanding environments.

Furthermore, the compound might serve as a dopant in existing material matrices. Its electronic structure, influenced by the trifluoromethyl group and heteroatoms, could modify the conductivity, optical properties, or charge transport characteristics of organic semiconductors, conductive polymers, or composite materials. As a component in functional materials , this compound could be designed into thin films, coatings, or membranes. For instance, its fluorine content might contribute to low surface energy coatings with anti-fouling or self-cleaning properties, while the sulfur and nitrogen atoms could offer sites for further functionalization or specific interactions within a material matrix.

Further Elucidation of Unique Physicochemical Traits through Advanced Characterization Techniques

A comprehensive understanding of this compound's behavior necessitates advanced characterization techniques. Surface science methods, such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Scanning Tunneling Microscopy (STM), are crucial for investigating its adsorption behavior on surfaces, film morphology, and surface energy, particularly if it is intended for surface coatings or interfaces.

In the realm of nanoscience , techniques like Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and AFM can be employed to study its potential for self-assembly into nanoparticles, nanorods, or other supramolecular architectures. Detailed spectroscopic analysis, including high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) and Raman spectroscopy, and UV-Vis spectroscopy, will be vital for confirming its precise molecular structure, identifying functional groups, and understanding its electronic and optical properties. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will provide critical data on its thermal stability, phase transitions, and decomposition pathways, essential for material design and processing.

Integration of this compound into Complex Chemical Systems for Cascade Reactions or Self-Assembly

The molecular architecture of this compound suggests potential roles in complex chemical systems. Its functional groups could enable its participation in cascade reactions , acting as a catalyst, a reactant, or a directing agent. For example, the presence of sulfur and nitrogen atoms, often associated with catalytic activity or coordination chemistry, could be leveraged in multi-step synthetic transformations.

Moreover, molecules containing fluorine, sulfur, and nitrogen are known to engage in self-assembly processes driven by various non-covalent interactions. This compound may exhibit dipole-dipole interactions, hydrogen bonding (if applicable N-H or O-H groups are present), and π-π stacking interactions due to its likely aromatic or heterocyclic components mdpi.comacs.orgx-mol.net. Specific interactions, such as C–F···S or C–F···N contacts, could also play a significant role in directing the formation of ordered supramolecular structures acs.org. Understanding these assembly mechanisms could pave the way for creating advanced functional materials with precise nanoscale organization.

Development of High-Throughput Screening Methodologies for Rapid Assessment of this compound and its Analogs

To accelerate the discovery and optimization of applications for this compound, the development of high-throughput screening (HTS) methodologies is essential. This could involve automated synthesis platforms to generate libraries of analogs with subtle structural modifications, followed by rapid screening of their properties. For materials science applications, HTS could assess parameters such as film formation quality, thermal resistance, solubility in various solvents, and mechanical properties.

In the context of chemical systems, HTS could evaluate its catalytic efficiency in specific reactions or its self-assembly behavior under diverse conditions. Computational methods, such as quantitative structure-activity relationships (QSAR) or molecular dynamics simulations, can complement experimental HTS by predicting properties and guiding the design of new compounds and experiments.

Interdisciplinary Research Opportunities Involving this compound with Physics, Materials Science, and Environmental Science

The unique properties of this compound offer numerous interdisciplinary research opportunities . From a physics perspective, its electronic band structure, charge carrier mobility, and optical properties could be investigated for potential applications in organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). Quantum chemical calculations could predict its electronic behavior and guide experimental studies.

In materials science , beyond polymeric applications, this compound could be explored as a component in advanced composites, functional coatings for specialized applications (e.g., low friction, corrosion resistance), or as an additive to modify the properties of existing materials. Its potential for forming ordered structures could also be relevant for creating functional surfaces or interfaces.

From an environmental science viewpoint, while specific biological or safety data are beyond the scope of this article, understanding the stability, degradation pathways, and potential environmental impact of this compound would be a critical area of research. If it demonstrates properties suitable for environmental remediation, such as acting as a sorbent for pollutants or a component in sustainable materials, its interdisciplinary relevance would be further amplified.

Challenges and Opportunities in the Comprehensive Academic Study of this compound

The comprehensive academic study of this compound presents both challenges and opportunities . A primary challenge may lie in the complexity and cost-effectiveness of its synthesis and purification, especially if multiple isomers or byproducts are formed. Understanding the precise relationship between its molecular structure and macroscopic properties can be intricate, requiring sophisticated analytical and computational tools. Furthermore, its potential reactivity and stability under various conditions need thorough investigation.

Conversely, the opportunities are substantial. This compound could unlock novel material properties not achievable with existing compounds, leading to patentable technologies and new product development. Its study can contribute to fundamental knowledge regarding the role of fluorine, sulfur, and nitrogen in molecular design and self-assembly. The development of efficient synthetic routes and characterization methods for this compound could also serve as a blueprint for studying similar complex organic molecules, fostering broader advancements in chemical research and development.

Information regarding the chemical compound this compound is not available in publicly accessible scientific literature.

Following a comprehensive search of academic databases, chemical registries, and scientific research publications, no specific information or scholarly articles were found for the chemical compound with the molecular formula this compound.

This absence of data prevents the generation of a scientifically accurate and informative article as requested. The detailed outline provided requires a foundation of existing research, including academic discoveries, contributions to chemical research, and a known research trajectory. Without any primary or secondary sources discussing this specific compound, it is impossible to fulfill the request to create content for the following sections:

Conclusion

Concluding Remarks on the Trajectory of C14H13F3N2O3S2 Research and Unanswered Questions

The lack of available information suggests that the compound this compound may be a novel chemical entity that has not yet been synthesized or has not been the subject of published scientific study. Therefore, any attempt to generate the requested article would be based on speculation and would not meet the standards of scientific accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.